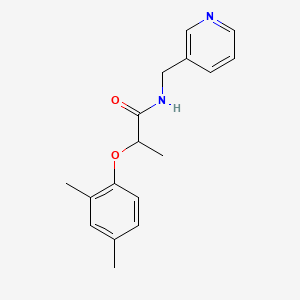

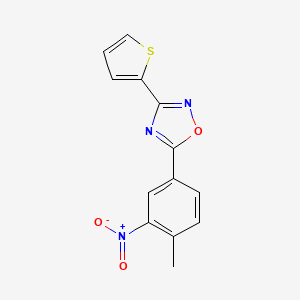

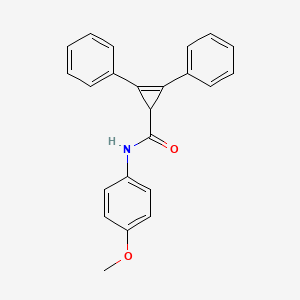

2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study of organic compounds, particularly those with potential applications in pharmaceuticals, materials science, and chemistry, involves a detailed examination of their synthesis, molecular structure, and properties. Compounds such as "2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide" are of interest due to their complex structure and potential functionalities.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step chemical reactions, with a focus on achieving high selectivity and yield. A common approach is the use of palladium-catalyzed reactions, as seen in the selective formation of N-(4-hydroxyphenyl)acetamide from nitrobenzene, which highlights the importance of catalyst choice and reaction conditions for achieving desired products (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of compounds is pivotal in determining their chemical behavior and interactions. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the arrangement of atoms within a molecule. Studies on similar compounds have revealed the importance of hydrogen bonding and molecular conformation in dictating the properties and reactivity of organic molecules (T. Romero & Angela Margarita, 2008).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives are diverse, ranging from catalytic hydrogenation to nitration and alkylation. These reactions are crucial for modifying the chemical structure to achieve desired properties or functionalities. The reaction conditions, such as temperature, catalysts, and solvents, play a significant role in determining the outcome of these reactions (Zhang Da-yang, 2004).

Applications De Recherche Scientifique

Green Synthesis and Catalysis

The use of catalysts in the hydrogenation process to synthesize intermediate compounds for the production of azo disperse dyes highlights the role of catalytic processes in achieving greener synthesis methods. For example, a novel Pd/C catalyst demonstrated high activity, selectivity, and stability in the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, showcasing an environmentally friendly approach to chemical synthesis (Zhang Qun-feng, 2008).

Optical Properties and Chemical Indicators

Research into the optical properties of orcinolic derivatives, such as the study on B1 and B2 structures, revealed their potential as OH− indicators based on their absorption bands and the effect of OH− ion addition. This work is crucial for developing chemical sensors and indicators (B. Wannalerse et al., 2022).

Photochemical Reactions

The photochemical behavior of flutamide, a compound with a similar nitro-aromatic structure, under different solvents was investigated, shedding light on the photoreactions that could be relevant to understanding the stability and behavior of similar compounds under light exposure (Y. Watanabe et al., 2015).

Synthesis of Novel Derivatives

Studies on the synthesis of novel acetamide derivatives have been conducted to explore their potential pharmacological activities, such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. These studies demonstrate the chemical versatility and potential therapeutic applications of acetamide derivatives (P. Rani et al., 2016).

Environmental and Herbicide Metabolism

Research into the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the biotransformation and potential toxicological impacts of these compounds, underscoring the importance of understanding their metabolic pathways in environmental health studies (S. Coleman et al., 2000).

Propriétés

IUPAC Name |

2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-11-3-4-12(18(20)21)9-15(11)17-16(19)10-23-14-7-5-13(22-2)6-8-14/h3-9H,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDZTYPTGXKTQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5505009.png)

![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)

![3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)

![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)